molecular formula C14H18ClFN2O2 B5451748 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5451748
M. Wt: 300.75 g/mol
InChI Key: UEJWDUFNBBHDOZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of chloro and fluoro substituents on the phenoxy ring suggests potential biological activity, making it a compound of interest for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Diazepane Ring Formation: The next step involves the formation of the diazepane ring through a cyclization reaction, often using a diamine precursor.

    Final Coupling: The final step is the coupling of the phenoxy intermediate with the diazepane ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring.

    Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction can modify the diazepane ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The presence of the diazepane ring suggests potential interaction with GABA receptors, while the phenoxy group may influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a piperazine ring instead of a diazepane ring.

    2-(2-Chloro-4-fluorophenoxy)-1-(4-methylmorpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a diazepane ring.

Uniqueness

The uniqueness of 2-(2-Chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone lies in its specific combination of substituents and ring structure, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c1-17-5-2-6-18(8-7-17)14(19)10-20-13-4-3-11(16)9-12(13)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWDUFNBBHDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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